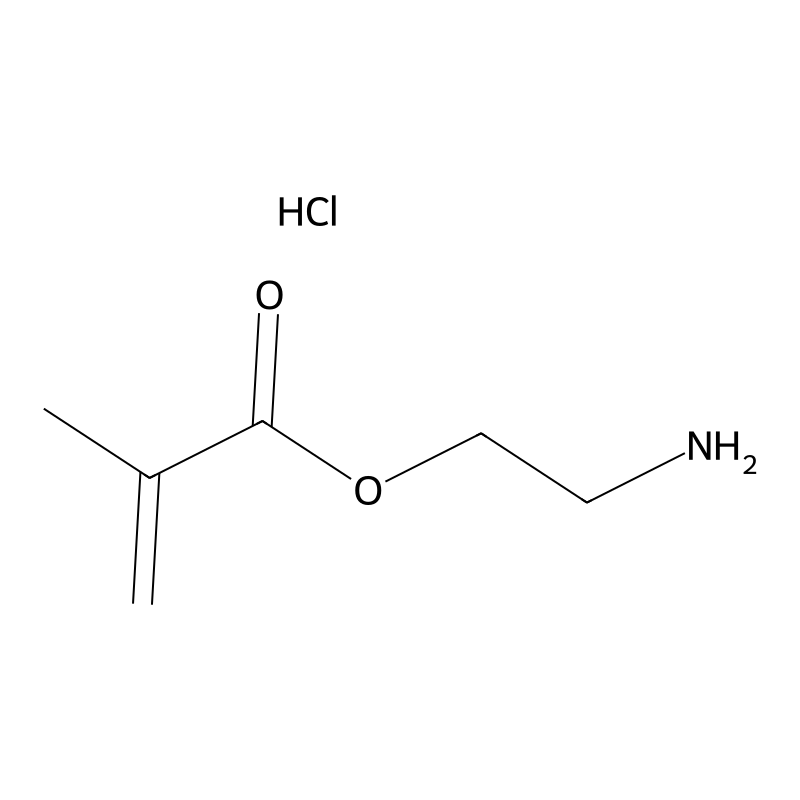

2-Aminoethyl methacrylate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Polymer Synthesis

- AMA serves as a precursor for synthesizing various polymers, including:

- Homo and copolymer brushes: These polymers can be used to modify the surface properties of materials, such as silicon wafers, by altering their electrical behavior [].

- Poly(3-hydroxybutyrate) based polyurethane/urea composite scaffolds: These scaffolds hold potential for tissue engineering applications due to their biocompatibility and tunable mechanical properties [].

- Antimicrobial bacterial cellulose/poly(AMA) nanocomposites: Incorporation of AMA polymers into bacterial cellulose membranes enhances their mechanical strength and imparts antimicrobial activity [].

These examples showcase AMA's versatility in creating diverse polymers with tailored functionalities for various research purposes.

Other Research Applications

Beyond polymer synthesis, AMA finds applications in other research areas:

2-Aminoethyl methacrylate hydrochloride is an organic compound with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol. It appears as a white to light green crystalline powder and has a melting point ranging from 102 to 110 °C. This compound is soluble in water and is typically stored at temperatures between 2 and 8 °C . Its chemical structure includes an amino group, which contributes to its reactivity and potential biological activity.

The synthesis of 2-Aminoethyl methacrylate hydrochloride can be achieved through various methods. A common approach involves the reaction of methacryloyl chloride with ethanolamine hydrochloride in a solvent such as toluene. The process typically requires heating and stirring until the desired product precipitates out of the solution. The collected solid is then purified through filtration and washing with diisopropyl ether .

Example Synthesis Procedure- Reagents: Methacryloyl chloride (0.74 mol) and ethanolamine hydrochloride (0.62 mol).

- Solvent: Toluene (300 g).

- Temperature: Heat to 110 °C.

- Procedure: Add methacryloyl chloride dropwise over 30 minutes, stir for an additional three hours, cool, filter, and wash.

2-Aminoethyl methacrylate hydrochloride is primarily used in the production of amphiphilic copolymers, which have applications in drug delivery systems, coatings, and adhesives. Its ability to form hydrophilic and hydrophobic segments makes it valuable for creating materials that can interact with both aqueous and organic environments . Additionally, it is utilized in biomedical applications due to its biocompatibility.

Interaction studies involving 2-Aminoethyl methacrylate hydrochloride focus on its compatibility with various biological systems and materials. Its amino group facilitates interactions with proteins and nucleic acids, which can be harnessed for targeted drug delivery or as part of biomaterials designed for tissue engineering . Further investigations are needed to explore its full interaction profile with different biomolecules.

Several compounds share structural or functional similarities with 2-Aminoethyl methacrylate hydrochloride. These include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl methacrylate | C₅H₈O₂ | Commonly used as a monomer in polymerization reactions |

| N,N-Dimethylaminoethyl methacrylate | C₈H₁₅N₁O₂ | Contains a dimethylamino group; used in various polymer applications |

| Hydroxyethyl methacrylate | C₇H₁₄O₃ | Contains a hydroxyl group; enhances hydrophilicity in polymers |

Uniqueness: The presence of the amino group in 2-Aminoethyl methacrylate hydrochloride distinguishes it from other similar compounds by providing enhanced reactivity towards electrophiles and potential biological activity that is not present in compounds lacking this functional group .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant